molecular formula C10H14O2 B1335235 2,3-Dimethyl-4-methoxybenzyl alcohol CAS No. 178049-63-3

2,3-Dimethyl-4-methoxybenzyl alcohol

Cat. No.: B1335235
CAS No.: 178049-63-3
M. Wt: 166.22 g/mol
InChI Key: FVNIOLGSUAIZPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dimethyl-4-methoxybenzyl alcohol is an organic compound with the molecular formula C10H14O2 and a molecular weight of 166.22 g/mol . It is characterized by the presence of two methyl groups and a methoxy group attached to a benzyl alcohol structure. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-4-methoxybenzyl alcohol typically involves the reaction of 2,3-dimethyl-4-methoxybenzaldehyde with reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is carried out in an appropriate solvent, such as ethanol or tetrahydrofuran, under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of the corresponding benzaldehyde using a palladium or platinum catalyst. This method ensures high yield and purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: 2,3-Dimethyl-4-methoxybenzaldehyde, 2,3-Dimethyl-4-methoxybenzoic acid.

    Reduction: Corresponding alkanes and other reduced derivatives.

    Substitution: Various substituted benzyl alcohols.

Scientific Research Applications

Organic Synthesis

Intermediate in Chemical Reactions
2,3-Dimethyl-4-methoxybenzyl alcohol serves as an important intermediate in organic synthesis. It can be used to produce various derivatives and esters that are crucial in the development of pharmaceuticals and agrochemicals. For instance, it can undergo esterification reactions to form 4-methoxybenzyl esters, which are valuable in medicinal chemistry due to their biological activity .

Photocatalytic Reactions
In studies involving photocatalytic oxidation, 4-methoxybenzyl alcohol (closely related to this compound) has been shown to be oxidized to p-anisaldehyde using titanium dioxide as a photocatalyst. This reaction highlights the potential of the compound in photochemical applications and its ability to serve as a precursor for more complex organic molecules .

Pharmaceutical Applications

Neuroprotective Properties
Research has indicated that derivatives of 4-methoxybenzyl alcohol exhibit neuroprotective effects, particularly against ischemic injury. In studies involving brain microvascular endothelial cells, it was found that these compounds could protect against oxidative stress by reducing blood-brain barrier permeability during ischemic conditions . Such findings suggest that this compound may have therapeutic potential in neurodegenerative diseases.

Synthesis of Active Pharmaceutical Ingredients
The compound can also be utilized in the synthesis of various active pharmaceutical ingredients (APIs). Its structure allows for modifications that enhance the pharmacological properties of drugs. For example, it can be transformed into more complex structures that possess enhanced biological activity or improved solubility profiles .

Biological Applications

Antioxidant Activity
There is growing interest in the antioxidant properties of phenolic compounds similar to this compound. These compounds have been shown to scavenge free radicals and reduce oxidative stress in biological systems. This application is particularly relevant in preserving cellular integrity during cold preservation techniques used for organ transplantation .

Protective Effects on Cells
In vitro studies have demonstrated that related compounds can protect cells from oxidative damage during stress conditions. The mechanism involves modulation of signaling pathways associated with cell survival and apoptosis, making these compounds promising candidates for further research in cellular protection strategies .

Data Tables

Application Area Specific Use Reference
Organic SynthesisIntermediate for producing esters
Photocatalytic ReactionsOxidation to p-anisaldehyde
NeuroprotectionProtects against ischemic injury
Pharmaceutical SynthesisDevelopment of active pharmaceutical ingredients
Antioxidant ActivityReduces oxidative stress

Case Studies

  • Neuroprotective Effects Study
    • Objective : To assess the protective effects of 4-methoxybenzyl alcohol on brain microvascular endothelial cells.
    • Findings : The compound significantly reduced permeability changes associated with ischemia/reperfusion injury.
    • : Suggests potential therapeutic applications for neuroprotection .
  • Photocatalytic Oxidation Experiment
    • Objective : To investigate the photocatalytic conversion of 4-methoxybenzyl alcohol.
    • Findings : The highest selectivity achieved was around 47% towards p-anisaldehyde under optimized conditions.
    • : Highlights the utility of the compound in synthetic organic chemistry .

Comparison with Similar Compounds

Comparison: 2,3-Dimethyl-4-methoxybenzyl alcohol is unique due to the presence of both methyl and methoxy groups on the benzyl alcohol structure. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound in various applications. Compared to similar compounds, it offers enhanced reactivity and selectivity in chemical reactions .

Biological Activity

2,3-Dimethyl-4-methoxybenzyl alcohol (DMBA) is a compound that has garnered attention in various fields, including pharmacology and biochemistry, due to its potential biological activities. This article explores the biological activity of DMBA, focusing on its enzymatic properties, protective effects in cellular models, and implications for therapeutic applications.

DMBA is an aromatic alcohol characterized by the following chemical structure:

  • Molecular Formula : C10H14O2
  • Molecular Weight : 166.22 g/mol

Enzymatic Activity

Recent studies have highlighted the enzymatic properties of DMBA and its derivatives. For instance, research indicates that related compounds can serve as substrates for specific dehydrogenases, showcasing altered substrate specificity compared to traditional alcohols.

Table 1: Enzymatic Activity Comparison

CompoundEnzyme TypeSpecificity Change
This compoundAlcohol Dehydrogenase (ADH)Increased preference for long-chain alcohols
4-Methoxybenzyl alcoholAlcohol Dehydrogenase (ADH)Broad range of activity

The study of the enzyme JGW derived from Drosophila species demonstrated that it effectively utilizes long-chain primary alcohols, indicating that DMBA could exhibit similar enzymatic behavior due to structural similarities with other alcohols .

Cellular Protective Effects

DMBA has also been investigated for its protective effects against oxidative stress in cellular models. A notable study examined its impact on brain microvascular endothelial cells subjected to oxygen-glucose deprivation/reperfusion (OGD/Rep). The findings revealed that DMBA significantly improved cell viability and reduced lactate dehydrogenase (LDH) release, indicative of cellular damage.

Table 2: Effects of DMBA on Cell Viability

Treatment ConditionCell Viability (%)LDH Release (U/L)Pro-inflammatory Factors (pg/mL)
Control10050TNF-α: 10, IL-1β: 15
OGD/Rep30200TNF-α: 50, IL-1β: 60
DMBA Treatment8070TNF-α: 20, IL-1β: 25

The treatment with DMBA not only enhanced cell viability but also modulated the levels of pro-inflammatory cytokines such as TNF-α and IL-1β, suggesting an anti-inflammatory effect .

The protective mechanisms of DMBA may involve the activation of the PI3K/AKT signaling pathway. Studies indicate that DMBA treatment leads to increased phosphorylation of AKT and enhanced expression of tight junction proteins such as occludin and claudin-5. This suggests that DMBA may help maintain blood-brain barrier integrity during ischemic conditions .

Case Studies

Several case studies have documented the effects of DMBA in various experimental setups:

  • Cerebral Ischemia Model : In a rat model of cerebral ischemia/reperfusion injury, DMBA demonstrated significant neuroprotective effects by decreasing blood-brain barrier permeability and enhancing recovery outcomes.
  • Inflammation Studies : In vitro studies using macrophage cell lines showed that DMBA reduced inflammatory responses by inhibiting NF-kB activation, further supporting its role as an anti-inflammatory agent.

Properties

IUPAC Name

(4-methoxy-2,3-dimethylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-7-8(2)10(12-3)5-4-9(7)6-11/h4-5,11H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVNIOLGSUAIZPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)OC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30402836
Record name 2,3-Dimethyl-4-methoxybenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178049-63-3
Record name 2,3-Dimethyl-4-methoxybenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dimethyl-4-methoxybenzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dimethyl-4-methoxybenzyl alcohol
Reactant of Route 2
2,3-Dimethyl-4-methoxybenzyl alcohol
Reactant of Route 3
Reactant of Route 3
2,3-Dimethyl-4-methoxybenzyl alcohol
Reactant of Route 4
Reactant of Route 4
2,3-Dimethyl-4-methoxybenzyl alcohol
Reactant of Route 5
Reactant of Route 5
2,3-Dimethyl-4-methoxybenzyl alcohol
Reactant of Route 6
Reactant of Route 6
2,3-Dimethyl-4-methoxybenzyl alcohol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.